5,5-Dimethyl-2-propyl-1,3-dioxane
Description
Properties
CAS No. |
876-28-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5,5-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-5-8-10-6-9(2,3)7-11-8/h8H,4-7H2,1-3H3 |
InChI Key |
MPKIYLAWIVBZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Reactivity Trends
- Copolymerization Behavior : Substituents at positions 4, 5, and 6 in dioxane derivatives enhance copolymerization reactivity. For example, 2-methylene-4-isopropyl-5,5-dimethyl-1,3-dioxane exhibits higher reactivity than analogs with substituents only at position 2 .
- Steric Effects : Branched substituents (e.g., isopropyl) reduce reaction rates in polymerization compared to linear chains (e.g., propyl) due to hindered access to reactive sites .
- Thermodynamic Stability : The propyl group in 5,5-dimethyl-2-propyl-1,3-dioxane provides a balance between thermal stability (boiling point ~180°C) and synthetic versatility, making it suitable for high-temperature applications .
Preparation Methods
Brønsted vs. Lewis Acid Catalysts
While Brønsted acids like pTSA dominate industrial processes, Lewis acids such as FeCl₃ or ZnCl₂ have been explored for their moisture tolerance. However, these catalysts often require higher temperatures (130–150°C) and exhibit slower reaction kinetics, making them less favorable for large-scale production.
Solvent-Free Approaches
Recent advancements emphasize solvent-free systems to reduce environmental impact. In such setups, excess neopentyl glycol acts as both reactant and solvent, achieving comparable yields (70–78%) while simplifying downstream purification.
Scalability and Industrial Production
The process is readily scalable, as demonstrated in pilot-scale reactors. Key considerations include:
Table 1: Scalability Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1 ton) |
|---|---|---|---|
| Reaction Time | 6–8 hours | 5–7 hours | 4–6 hours |
| Energy Consumption | 1.2 kWh/kg | 0.9 kWh/kg | 0.7 kWh/kg |
| Distillation Efficiency | 85–90% | 88–92% | 90–95% |
Challenges
-
Water Management : Efficient water removal is critical to prevent hydrolysis of the acetal. Industrial setups often integrate molecular sieves or membrane separation for continuous dehydration.
-
Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are favored for easy filtration and reuse, though homogeneous acids remain cost-effective for single-batch processes.
By-Product Analysis and Mitigation
Common by-products include:
-
Hemiacetal intermediates : Minimized by maintaining anhydrous conditions.
-
Oligomeric ethers : Formed via diol self-condensation; suppressed by using excess aldehyde.
Table 2: By-Product Distribution
| By-Product | Formation Mechanism | Concentration (wt%) |
|---|---|---|
| Hemiacetal | Incomplete dehydration | 2–4% |
| Oligomeric ethers | Diol self-condensation | 1–3% |
| Unreacted diol | Equilibrium limitations | 5–8% |
Green Chemistry Alternatives
Emerging methods focus on sustainability:
-
Ionic Liquid Catalysts : Task-specific ionic liquids (e.g., [BMIM][HSO₄]) enable catalyst recycling and reduce waste, though costs remain prohibitive for bulk production.
-
Microwave Assistance : Reduces reaction time by 40–50% (3–4 hours) through enhanced heating efficiency, but scalability is limited.
Quality Control and Characterization
Analytical Methods
-
GC-MS : Quantifies acetal purity and identifies by-products.
-
¹H NMR : Confirms structure via characteristic peaks: δ 4.0–4.2 (dioxane ring protons), δ 1.4–1.6 (propyl chain), δ 1.0 (geminal dimethyl groups).
Specifications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,5-Dimethyl-2-propyl-1,3-dioxane and its derivatives?
- Methodology : The compound and its analogs are typically synthesized via alkylation or oxidation reactions. For example, alkylation of 1,3-dioxane precursors with propyl halides under basic conditions can introduce the propyl substituent. Oxidation reactions, such as those using m-chloroperbenzoic acid (mCPBA), have been employed to generate stereoisomers, as seen in the synthesis of related dioxane derivatives .
- Key Considerations : Reaction conditions (solvent, temperature, catalyst) significantly influence yield and stereochemical outcomes. For instance, anhydrous dioxane and pyridine are often used as solvents in acylation reactions .
Q. How is the crystal structure of 5,5-Dimethyl-2-propyl-1,3-dioxane derivatives determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using MoKα radiation. Software suites like SHELX-97 are used for structure refinement, with validation through R-factor analysis (e.g., R₁ < 0.05 for high-confidence structures) .
- Example : A study on a 5-methyl-1,3-dioxane derivative reported orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 5.822 Å, b = 6.375 Å, c = 29.932 Å .
Q. What safety precautions are recommended when handling 5,5-Dimethyl-2-propyl-1,3-dioxane in laboratory settings?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. The compound may pose risks via inhalation (H333), skin contact (H313), or ingestion (H303). Safety data sheets (SDS) for analogous dioxanes recommend avoiding prolonged exposure and ensuring proper ventilation .
Advanced Research Questions
Q. How can computational methods elucidate the thermal decomposition mechanisms of 5,5-Dimethyl-2-propyl-1,3-dioxane derivatives?
- Methodology : Density Functional Theory (DFT) calculations, such as Gibbs free energy profiles, predict decomposition pathways. For example, studies on 5-nitro-1,3-dioxanes revealed that substituents (e.g., methyl or bromine) influence activation energies and transition states .
- Application : These models help identify stable intermediates and guide experimental design for kinetic studies.
Q. What strategies resolve contradictions in stereochemical outcomes reported for 1,3-dioxane derivatives?
- Approach : Combine experimental (SCXRD, NMR) and computational data. For instance, conflicting stereochemical assignments can arise from crystallographic twinning or dynamic NMR effects. A study resolved this by comparing experimental X-ray data with computed nuclear Overhauser effect (NOE) patterns .
- Case Study : Minor stereoisomers from oxidation reactions were identified via chiral HPLC and validated using X-ray crystallography .
Q. How can enantioselective synthesis be achieved for chiral 1,3-dioxane derivatives?
- Methodology : Use chiral catalysts or ligands, such as (R)-BINAP, in asymmetric reactions. For example, rhodium-catalyzed reactions in 1,4-dioxane under inert atmospheres achieved enantiomeric excess (ee) > 90% for related macrocycles .
- Optimization : Key factors include solvent polarity, temperature (e.g., 60°C), and catalyst loading (e.g., 5 mol%) .
Q. What analytical techniques differentiate between major and minor stereoisomers in 1,3-dioxane derivatives?
- Techniques :
- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra.
- SCXRD : Provides definitive stereochemical assignments, as demonstrated in studies on 5-hydroxy-4-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
